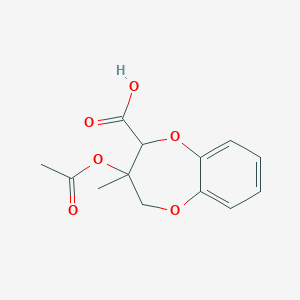

![molecular formula C31H47O6- B13829172 (3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)

(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

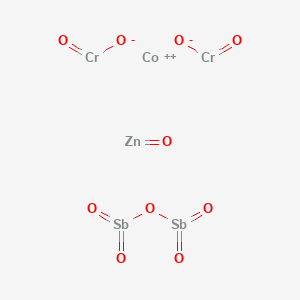

Alisol B 23-acetate is a naturally occurring triterpenoid compound found in the rhizomes of Alisma orientale, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological activities, including anti-inflammatory, hepatoprotective, and antitumor effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alisol B 23-acetate can be synthesized through the esterification of alisol B with acetic anhydride in the presence of a catalyst . The reaction typically involves mixing alisol B with acetic anhydride and a catalyst, followed by controlling the reaction conditions to achieve esterification.

Industrial Production Methods: Industrial production of alisol B 23-acetate involves the extraction and purification from the chloroform-soluble extract of Alisma orientale using centrifugal partition chromatography coupled with evaporative light scattering detection . This method allows for the efficient separation and purification of alisol B 23-acetate with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Alisol B 23-acetate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Oxidation and Reduction:

Major Products Formed: The major product formed from the hydrolysis of alisol B 23-acetate is alisol B .

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a standard marker to control the quality of pharmaceutical preparations of Alismatis rhizome .

Biology:

- Exhibits anti-inflammatory activity by inhibiting the degranulation of mast cells and reducing the synthesis of pro-inflammatory cytokines .

- Protects against intestinal barrier dysfunction by inhibiting the TLR4-NOX1/ROS signaling pathway .

Medicine:

- Demonstrates hepatoprotective effects by activating the farnesoid X receptor (FXR) and promoting hepatocyte proliferation .

- Shows antitumor activity by inhibiting the proliferation of non-small cell lung cancer cells and promoting macrophage polarization .

Industry:

Mecanismo De Acción

Alisol B 23-acetate exerts its effects through various molecular targets and pathways:

FXR Activation: Promotes hepatocyte proliferation and reduces hepatic bile acids.

Inhibition of PLCγ Phosphorylation: Suppresses histamine release and Ca²⁺ mobilization in IgE/Ag-stimulated bone marrow-derived mast cells.

Macrophage Polarization: Promotes the polarization of macrophages towards the M1 phenotype, enhancing apoptosis and inhibiting the invasion and migration of lung cancer cells.

Comparación Con Compuestos Similares

Alisol B 23-acetate is unique among triterpenoids due to its specific pharmacological activities and molecular targets. Similar compounds include:

Alisol B: The hydrolyzed form of alisol B 23-acetate, sharing similar pharmacological activities.

Alisol A 24-acetate: Another triterpenoid with anti-inflammatory and hepatoprotective effects.

Alisol C 23-acetate: Known for its antibacterial activity.

These compounds, while similar in structure, exhibit distinct pharmacological profiles, highlighting the uniqueness of alisol B 23-acetate.

Propiedades

Fórmula molecular |

C31H47O6- |

|---|---|

Peso molecular |

515.7 g/mol |

Nombre IUPAC |

(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate |

InChI |

InChI=1S/C31H48O6/c1-17(15-31(36,16-24(34)35)26-28(4,5)37-26)18-10-12-29(6)19-8-9-22-27(2,3)23(33)11-13-30(22,7)25(19)21(32)14-20(18)29/h17,19,21-22,25-26,32,36H,8-16H2,1-7H3,(H,34,35)/p-1/t17-,19+,21+,22?,25+,26+,29-,30+,31+/m1/s1 |

Clave InChI |

CPYFCYMXHGAZTF-NRMBUVATSA-M |

SMILES isomérico |

C[C@H](C[C@](CC(=O)[O-])([C@@H]1C(O1)(C)C)O)C2=C3C[C@@H]([C@@H]4[C@@H]([C@]3(CC2)C)CCC5[C@@]4(CCC(=O)C5(C)C)C)O |

SMILES canónico |

CC(CC(CC(=O)[O-])(C1C(O1)(C)C)O)C2=C3CC(C4C(C3(CC2)C)CCC5C4(CCC(=O)C5(C)C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)

![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[4-(acetyloxy)phenyl]-5-methoxy-](/img/structure/B13829102.png)

![sodium;2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetate;europium](/img/structure/B13829103.png)

![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)

![trisodium;[(2R,3R,4R,5R)-5-amino-6-hydroxy-3,4-disulfonatooxyoxan-2-yl]methyl sulfate](/img/structure/B13829128.png)

![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)